3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide
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Overview
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide is a complex organic compound that features a benzofuran ring and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic conditions.
Synthesis of the Benzimidazole Moiety: The benzimidazole ring is often formed by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under dehydrating conditions.
Coupling of the Two Moieties: The benzofuran and benzimidazole intermediates are then coupled through a series of reactions involving amide bond formation. This typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced using hydrogenation techniques, often employing catalysts like palladium on carbon, to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzofuran and benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzofuran and benzimidazole derivatives in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore. The benzofuran and benzimidazole rings are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal research, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and benzimidazole rings can bind to active sites, potentially inhibiting the function of these targets. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide
- 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}butanamide
Uniqueness
Compared to similar compounds, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide may exhibit unique biological activities due to the specific positioning and nature of its functional groups. The presence of the propanamide group, as opposed to acetamide or butanamide, can influence its binding affinity and specificity towards molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C24H29N3O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]propanamide |
InChI |
InChI=1S/C24H29N3O2/c1-17(2)16-27-21-6-4-3-5-20(21)26-23(27)11-13-25-24(28)10-8-18-7-9-22-19(15-18)12-14-29-22/h3-7,9,15,17H,8,10-14,16H2,1-2H3,(H,25,28) |
InChI Key |
ZRMITMDIWYRNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)CCC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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